molecular formula C11H14N2O B1442340 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1346672-36-3

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

Cat. No. B1442340
CAS RN: 1346672-36-3
M. Wt: 190.24 g/mol
InChI Key: XJWDCWHLFBJIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one” is a type of organic compound . It’s related to the compound tadalafil, a potent and highly selective PDE5 inhibitor .


Synthesis Analysis

The synthesis of related compounds involves the modification of the hydantoin ring in a lead compound . The replacement of the hydantoin by a piperazinedione ring led to a compound with similar PDE5 inhibitory potency . Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor with increased cellular potency .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a hexahydropyrazino ring and an indolone ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, solubility in various solvents, and acidity or basicity .

Scientific Research Applications

Synthesis of Novel Indole Derivatives

Researchers have developed a novel three-step synthesis method for 1,2,3,4,10,10a-Hexahydropyrazino[1,2-a]indoles, which are valuable scaffolds in medicinal chemistry . This process involves an intramolecular carbene-mediated C-H insertion, which is a significant advancement in the field of organic synthesis.

Development of PDE5 Inhibitors

The compound has been instrumental in the discovery of tadalafil, a highly selective PDE5 inhibitor used for treating erectile dysfunction . The modification of the hydantoin ring in the lead compound led to the development of tadalafil, which shows high potency and selectivity.

Anti-thrombosis Agents

A class of hexahydropyrazino[1,2-a]indoles has been designed for anti-thrombosis applications . These compounds have been analyzed for their logK determination and QSAR analysis, contributing to the development of new anti-thrombotic drugs.

Ionic Liquids Synthesis

The structural framework of hexahydropyrazino[1,2-a]indoles has been used to synthesize new ionic liquids . These ionic liquids have potential applications in various fields, including green chemistry and electrochemistry.

Heteroaryl-fused Indole Ring Systems

Efficient synthetic approaches have been developed to access novel heteroaryl-fused indole ring systems . These systems are important in the development of new pharmaceuticals and have broad applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of related compounds involves inhibition of PDE5, an enzyme that regulates blood flow in the body . This makes these compounds potentially useful in treating conditions like erectile dysfunction and pulmonary arterial hypertension .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a PDE5 inhibitor, as well as investigation of other possible biological activities . Additionally, modifications to its structure could be explored to enhance its potency or selectivity .

properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWDCWHLFBJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C3N2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 104i (1.80 g, 7.63 mmol), sodium ethoxide (1.55 g, 22.8 mmol) and ethanol (50 mL). The mixture was stirred at 55° C. for 5 h. After that time, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromato-graphy to afford a 42% yield (605 mg) of 104j as a white solid: mp 207-209° C.; 1H NMR (500 MHz, DMSO-d6) δ7.41 (s, 1H), 6.36 (s, 1H), 3.84 (t, 2H, J=6.0 Hz), 3.42 (m, 2H), 2.51 (t, 2H, J=6.0 Hz), 2.42 (t, 2H, J=6.0 Hz), 1.76 (m, 2H), 1.65 (m, 2H); (APCI+) m/z 191.3 (M+H)
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 2
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 3
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 4
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 5
Reactant of Route 5
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Reactant of Route 6
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.